Cefcapene pivoxil

Description

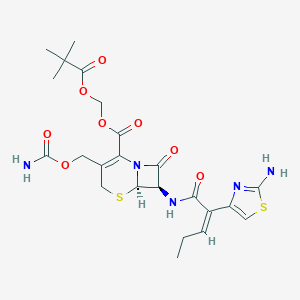

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAABNYMHNFJG-QDVBXLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049134 | |

| Record name | Cefcapene pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105889-45-0 | |

| Record name | Cefcapene pivoxil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cefcapene Pivoxil Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil, a third-generation oral cephalosporin, serves as a prodrug that is rapidly hydrolyzed to its active form, cefcapene, upon absorption. This guide delineates the molecular mechanism by which cefcapene exerts its bactericidal effects against Gram-positive bacteria. The core of its action lies in the inhibition of peptidoglycan synthesis, an essential process for the integrity of the bacterial cell wall. Cefcapene achieves this by targeting and acylating penicillin-binding proteins (PBPs), the key enzymes responsible for the transpeptidation step in peptidoglycan assembly. This inhibition leads to a cascade of events culminating in cell wall degradation, osmotic instability, and ultimately, cell lysis. This document provides a comprehensive overview of this mechanism, supported by quantitative data on PBP binding affinities and antimicrobial susceptibility, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Introduction: The Role of this compound in Antibacterial Therapy

This compound is an ester prodrug designed to enhance the oral bioavailability of the active cephalosporin, cefcapene. Following oral administration, it is absorbed in the gastrointestinal tract and subsequently hydrolyzed by esterases to release cefcapene into the bloodstream. As a member of the third-generation cephalosporins, cefcapene exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary therapeutic value against Gram-positive pathogens stems from its potent inhibitory action on the bacterial cell wall synthesis machinery.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of cefcapene is fundamentally linked to its ability to disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. This process is mediated through the covalent binding and inactivation of penicillin-binding proteins (PBPs).

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a group of enzymes located on the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands. Cefcapene, being a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This structural similarity allows cefcapene to bind to the active site of PBPs and form a stable, long-lived acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out its function in cell wall assembly.

Cefcapene has demonstrated a high affinity for several essential PBPs in Gram-positive bacteria, particularly PBPs 1, 2, and 3 in Staphylococcus aureus. The specific binding affinities of cefcapene to these PBPs are crucial for its antibacterial efficacy.

Downstream Consequences of PBP Inhibition

The inhibition of PBP-mediated transpeptidation leads to the formation of a weakened and structurally unsound cell wall. This disruption triggers a complex and not yet fully elucidated signaling cascade that ultimately results in bacterial cell death. A key consequence of PBP inhibition is the dysregulation and activation of endogenous peptidoglycan hydrolases, known as autolysins.

Under normal conditions, autolysin activity is tightly regulated to allow for cell wall remodeling during growth and division. However, when PBP function is blocked by cefcapene, this regulation is disrupted, leading to uncontrolled degradation of the existing peptidoglycan matrix. The precise mechanism of autolysin activation is an area of ongoing research, but it is believed to involve the accumulation of cell wall precursors or other stress signals that remove the inhibitory control over these enzymes. The combined effect of inhibited cell wall synthesis and accelerated degradation leads to the formation of pores in the cell wall, loss of osmotic stability, and eventual cell lysis.

Quantitative Data: PBP Binding Affinities and Minimum Inhibitory Concentrations

The efficacy of cefcapene is quantitatively described by its binding affinity to target PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinities

| Antibiotic | Bacterium | PBP | Binding Affinity (Kd in µM) | Reference |

| Cefcapene | Streptococcus pneumoniae | PBP1A | - | [1] |

| Cefcapene | Streptococcus pneumoniae | PBP2X | - | [1] |

| Cefditoren | Streptococcus pneumoniae | PBP1A | 0.005 ± 0.004 | [1] |

| Cefditoren | Streptococcus pneumoniae | PBP2X | 9.70 ± 8.24 | [1] |

Note: Specific Kd values for Cefcapene were not provided in the reference image, but the study indicated that cefditoren had a lower Kd (higher affinity) for PBP1A compared to cefcapene, while cefcapene had a higher affinity for PBP2X than cefditoren.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for this compound against various Gram-positive clinical isolates are summarized below.

| Bacterium | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Clinical Isolates | 0.125 - 4 | - | - | [2] |

| Streptococcus pyogenes | Clinical Isolates | 0.125 - 4 | - | - | [2] |

| Streptococcus pneumoniae | Clinical Isolates | 0.125 - 4 | - | - | [2] |

Experimental Protocols

Determination of PBP Binding Affinity by Competitive Assay

Objective: To determine the 50% inhibitory concentration (IC50) of cefcapene for various PBPs.

Principle: This assay measures the ability of a test compound (cefcapene) to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL, a fluorescent derivative of penicillin V) for binding to PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the Gram-positive bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in buffer and lyse the cells using a suitable method (e.g., sonication or French press).

-

Centrifuge the lysate at low speed to remove unlysed cells and debris.

-

Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a storage buffer containing a protease inhibitor cocktail. Determine the total protein concentration.

-

-

Competitive Binding Assay:

-

In a microtiter plate, add a fixed concentration of the bacterial membrane preparation containing the PBPs.

-

Add varying concentrations of cefcapene to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding to the PBPs.

-

Add a fixed, saturating concentration of Bocillin FL to all wells and incubate for a further 10-15 minutes at 37°C. Bocillin FL will bind to the PBPs that are not already occupied by cefcapene.

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

Plot the percentage of Bocillin FL binding (relative to a control with no cefcapene) against the concentration of cefcapene.

-

Determine the IC50 value, which is the concentration of cefcapene that results in a 50% reduction in Bocillin FL binding.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of cefcapene that inhibits the visible growth of a bacterial strain.

Principle: A standardized suspension of bacteria is inoculated into microplate wells containing serial dilutions of the antibiotic. The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity after incubation.

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired concentration.

-

In a 96-well microtiter plate, add an equal volume of CAMHB to all wells except the first column.

-

Add the double-strength cefcapene solution to the first column.

-

Perform a serial two-fold dilution by transferring half the volume from the first column to the second, mixing, and repeating this process across the plate.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium.

-

Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of cefcapene at which there is no visible growth.

-

Visualizing the Mechanism and Workflows

Signaling Pathway of Cefcapene Action

Experimental Workflow for PBP Binding Assay

Experimental Workflow for MIC Determination

Conclusion

This compound, through its active metabolite cefcapene, represents a potent therapeutic agent against Gram-positive bacteria. Its mechanism of action, centered on the irreversible inhibition of essential penicillin-binding proteins, leads to the disruption of cell wall synthesis and subsequent bacteriolysis. The high affinity for key PBPs in pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae underscores its clinical efficacy. The provided quantitative data and detailed experimental protocols offer a robust framework for further research and development in the field of antibacterial drug discovery. Understanding the nuances of its interaction with bacterial physiology will continue to be paramount in optimizing its use and overcoming emerging resistance.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Cefcapene Pivoxil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is a third-generation oral cephalosporin antibiotic. It is administered as a prodrug, this compound, which is the pivaloyloxymethyl ester of the active metabolite, cefcapene. Following oral administration, it is hydrolyzed by esterases in the intestinal wall to release cefcapene, which then exerts its antibacterial activity. This guide provides a comprehensive overview of the chemical properties and structure of this compound hydrochloride, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound hydrochloride is a white to pale yellowish-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride | [1][2][3] |

| Synonyms | This compound HCl, Flomox, S-1108 | [2] |

| CAS Number | 147816-24-8 (for the monohydrate hydrochloride) | [4] |

| Molecular Formula | C₂₃H₂₉N₅O₈S₂ · HCl · H₂O | [4] |

| Molecular Weight | 622.11 g/mol | [1][4][5] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Melting Point | 158-164 °C | [6] |

| Boiling Point | 888.4 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.47 g/cm³ (Predicted) | [6] |

| pKa (Predicted) | 11.33 ± 0.60 (for this compound) | |

| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. | [4] |

| Appearance | White to pale yellowish-white crystalline powder | [7] |

Chemical Structure and Stereochemistry

The chemical structure of this compound hydrochloride is complex, featuring a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of the cephem nucleus. The stereochemistry at positions 6 and 7 of the cephem nucleus is (6R, 7R), which is crucial for its antibacterial activity.

Caption: Chemical structure of this compound Hydrochloride Monohydrate.

Crystalline Structure and Polymorphism

A patent application describes the preparation and characterization of several crystalline solvates of this compound, including those with acetone, isopropyl alcohol, methyl ethyl ketone, and methyl isobutyl ketone. The powder X-ray diffraction (PXRD) patterns for these forms are distinct, indicating different crystal lattices. For instance, the acetone solvate crystal of this compound exhibits major peaks in its PXRD pattern at d-spacings of approximately 14.48, 12.27, 7.21, 6.46, 6.15, 4.36, 4.32, and 3.70 Å. The existence of these different crystalline forms highlights the potential for polymorphism in this compound, a critical consideration in pharmaceutical development for its impact on stability, solubility, and bioavailability.

Mechanism of Action

As a β-lactam antibiotic, cefcapene's mechanism of action involves the inhibition of bacterial cell wall synthesis. This process is initiated by the hydrolysis of the pivoxil ester prodrug to the active form, cefcapene.

Prodrug Activation

Caption: Hydrolysis of this compound to its active form, Cefcapene.

Inhibition of Peptidoglycan Synthesis

The active cefcapene molecule then targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, cefcapene prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Studies have shown that cefcapene has a high affinity for specific PBPs. In Streptococcus pneumoniae, cefcapene demonstrates a strong binding affinity for PBP1A and PBP2X. The specific PBP binding profile can vary between different bacterial species.

References

- 1. Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penem derivatives: beta-lactamase stability and affinity for penicillin-binding proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Cefcapene Pivoxil: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Initial Discovery and Development

Cefcapene, the active cephalosporin, was first patented in 1985.[1] Following extensive research and development by Shionogi & Co., Ltd., the pivoxil ester prodrug, Cefcapene pivoxil hydrochloride (marketed as Flomox®), received marketing approval in Japan in April 1997 and was launched in June of the same year.[2] This development marked a significant advancement in the field of oral antibiotics, offering a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] this compound is a prodrug that is hydrolyzed in the body to release the active form, cefcapene.[4][5]

The Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 7-amino-cephalosporanic acid (7-ACA). The core of the synthesis involves the strategic modification of the cephem nucleus at the C-3 and C-7 positions, followed by the introduction of the pivoxil ester group at the C-4 carboxylate to enhance oral bioavailability.

Several synthetic routes have been explored, with a common pathway involving the following key transformations:

-

Formation of 7-amino-3-hydroxymethyl-cephalosporanic acid (7-HACA): The synthesis typically initiates with the enzymatic or chemical hydrolysis of the acetyl group at the C-3 position of 7-ACA to yield 7-HACA.

-

Side-Chain Acylation: The amino group at the C-7 position of the cephem nucleus is acylated with a specific side-chain acid, (Z)-2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-2-pentenoic acid. This step is crucial for defining the antibacterial spectrum of the final compound.

-

Carbamoylation of the C-3 Hydroxymethyl Group: The hydroxyl group at the C-3 position is then carbamoylated, a key structural feature of Cefcapene.

-

Esterification: The carboxylic acid at the C-4 position is esterified with pivaloyloxymethyl iodide to form the pivoxil ester prodrug.

-

Deprotection: The final step involves the removal of the protecting group from the side chain to yield this compound.

Below is a DOT script representation of the generalized synthesis pathway.

Caption: Generalized synthesis pathway of this compound from 7-ACA.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of this compound, compiled from various patented methods. It is important to note that yields can vary based on the specific reagents and conditions used.

| Step No. | Reaction | Starting Material | Key Reagents | Molar Ratio (Starting Material:Reagent) | Overall Yield |

| 1 | Hydrolysis | 7-amino-cephalosporanic acid (7-ACA) | Boric acid (buffer) | Not specified | Not specified |

| 2 | Acylation | 7-amino-3-hydroxymethyl Cephalosporanic acid | (Z)-2-(2-t-butoxycarbonyl amino thiazole-4-yl)-2-pentenoic acid | 1:1 | Not specified |

| 3 | Esterification, Carbamoylation, and Deprotection | Acylated Intermediate | Iodomethyl pivalate, Chlorosulfonyl isocyanate, Methanol hydrochloride | Not specified | 14% (for one specific route)[6] |

Detailed Experimental Protocols

The following protocols are derived from patented synthesis methods and provide a more detailed look into the experimental procedures.

Synthesis of 7-amino-3-hydroxymethyl Cephalosporanic acid (from 7-ACA)

-

Procedure: 7-amino-cephalosporanic acid (7-ACA) is used as the raw material. The hydrolysis is carried out at normal temperatures using boric acid or phosphorous acid as a buffer reagent to synthesize 7-amino-3-hydroxymethyl Cephalosporanic acid.[7]

Acylation of 7-amino-3-hydroxymethyl Cephalosporanic acid

-

Procedure: 7-amino-3-hydroxymethyl Cephalosporanic acid is reacted with (Z)-2-(2-t-butoxycarbonyl amino thiazole-4-yl)-2-pentenoic acid. The molar ratio of the two reactants is 1:1.[7] A weak base salt, such as sodium acetate, is used in this step.[7]

Final Steps: Carbamoylation, Esterification, and Deprotection

-

Procedure: The intermediate from the previous step undergoes a series of reactions. It is first reacted with chlorosulfonic acid isocyanate for carbamoylation.[8] This is followed by a reaction with iodomethyl pivalate for esterification.[8] The final step is deprotection in a methanol hydrochloride solution to obtain this compound hydrochloride.[8]

The following workflow diagram illustrates the key decision points and steps in a typical synthesis campaign.

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the discovery and synthesis of this compound. For researchers and professionals in drug development, these details offer insights into the chemical ingenuity behind this important antibiotic and can serve as a basis for further research and development in the field of cephalosporins.

References

- 1. Cefcapene - Wikipedia [en.wikipedia.org]

- 2. shionogi.com [shionogi.com]

- 3. This compound - Shiongi - AdisInsight [adisinsight.springer.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Hydrochloride Hydrate | C23H32ClN5O9S2 | CID 5282437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101747344B - Synthesis Method of this compound hydrochloride - Google Patents [patents.google.com]

- 8. CN105131017B - A kind of preparation method of Method of this compound hydrochloride - Google Patents [patents.google.com]

Cefditoren Pivoxil: A Technical Guide to its Antibacterial Spectrum and Clinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren pivoxil is an orally administered third-generation cephalosporin that demonstrates a broad spectrum of bactericidal activity against common Gram-positive and Gram-negative pathogens. As a prodrug, it is hydrolyzed by esterases to its active form, cefditoren. Its stability in the presence of many common β-lactamases contributes to its efficacy against a range of respiratory and skin and soft tissue infections. This guide provides a detailed overview of the antibacterial spectrum of cefditoren, supported by quantitative in vitro susceptibility data, and summarizes its clinical efficacy in key indications. Methodologies for the determination of antibacterial activity and the design of pivotal clinical trials are also described.

Introduction

Cefditoren pivoxil is a semisynthetic, β-lactam antibiotic belonging to the third generation of cephalosporins.[1][2] Administered orally as a pivoxil ester prodrug, it is rapidly absorbed and hydrolyzed by esterases in the intestinal mucosa to its active metabolite, cefditoren.[3][4] Cefditoren exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis.[1][4] This document provides an in-depth technical overview of the antibacterial spectrum, mechanism of action, and clinical efficacy of cefditoren pivoxil.

Mechanism of Action

The bactericidal action of cefditoren results from the inhibition of bacterial cell wall synthesis.[1][4] Cefditoren binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting its synthesis, cefditoren compromises the cell wall's integrity, leading to cell lysis and bacterial death.[3] Cefditoren has a strong affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of activity.[1][5]

The signaling pathway for the mechanism of action of Cefditoren can be visualized as follows:

Caption: Mechanism of action of cefditoren pivoxil.

Antibacterial Spectrum

Cefditoren demonstrates a wide range of in vitro activity against many Gram-positive and Gram-negative bacteria. It is particularly active against common respiratory tract pathogens.

In Vitro Susceptibility

The in vitro activity of cefditoren has been evaluated against a variety of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key pathogens.

| Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | ||

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.016 | 0.03 |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.125 | 0.5 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1.0-2.0 |

| Streptococcus pyogenes | Not specified | Not specified |

| Staphylococcus aureus (methicillin-susceptible) | Not specified | 1.0 |

| Staphylococcus epidermidis (methicillin-susceptible) | Not specified | 0.5 |

| Gram-Negative Aerobes | ||

| Haemophilus influenzae | ≤0.016 | 0.064 |

| Moraxella catarrhalis | Not specified | 0.5 |

| Escherichia coli | Not specified | 8.0 |

| Klebsiella pneumoniae | Not specified | 32 |

| Proteus mirabilis | Not specified | 0.5 |

Data compiled from multiple sources.[6][7][8][9]

Caption: Antibacterial spectrum of cefditoren.

Clinical Efficacy

Cefditoren pivoxil has demonstrated clinical efficacy in the treatment of a variety of community-acquired infections.

Respiratory Tract Infections

-

Community-Acquired Pneumonia (CAP): In clinical trials involving adult outpatients with CAP, cefditoren pivoxil (200 mg or 400 mg twice daily for 14 days) showed comparable clinical cure rates to amoxicillin/clavulanate and cefpodoxime proxetil.[10][11] Clinical cure rates were approximately 86-90%.[10][11] Microbiological eradication rates against S. pneumoniae were high, including against penicillin-non-susceptible strains.[11][12]

-

Acute Exacerbations of Chronic Bronchitis (AECB): Cefditoren pivoxil (200 mg twice daily for 5 days) was found to be as effective as a 10-day course of cefuroxime axetil in treating AECB, with clinical success rates around 80%.[13][14][15] A study comparing cefditoren to levofloxacin also showed comparable clinical cure rates of 80% and 75% respectively.[16]

-

Pharyngitis/Tonsillitis: In pediatric patients with Group A streptococcal pharyngotonsillitis, a 5-day course of cefditoren pivoxil was as effective as a 10-day course of amoxicillin, with bacterial eradication rates of 99% and 100% respectively.[17] In adults and adolescents, cefditoren pivoxil has also shown high clinical and bacteriological efficacy.[18][19]

Uncomplicated Skin and Skin Structure Infections (uSSSI)

Cefditoren pivoxil has been shown to be effective in the treatment of uSSSIs. In a randomized, comparative study, cefditoren pivoxil demonstrated clinical cure or improvement rates of 98% in the per-protocol population, which was comparable to cefdinir.[20] Microbiological eradication was achieved in 88% of patients treated with cefditoren pivoxil.[20] High cure rates have also been observed in infections caused by Staphylococcus aureus and Streptococcus pyogenes.[21][22]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) for cefditoren is typically performed using the broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Cefditoren Solutions: A stock solution of cefditoren is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. For fastidious organisms like Streptococcus pneumoniae, lysed horse blood is added to the broth.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. Several colonies are then used to prepare a bacterial suspension in saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation and Incubation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted cefditoren. Control wells (growth control without antibiotic and sterility control without bacteria) are also included. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of cefditoren that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination by broth microdilution.

Clinical Trial Design: A Representative Example for Community-Acquired Pneumonia

The clinical efficacy of cefditoren pivoxil in CAP has been evaluated in multicenter, prospective, randomized, double-blind, parallel-group studies.[10][11]

Key Design Elements:

-

Patient Population: Adult outpatients with a clinical and radiological diagnosis of CAP.

-

Intervention: Cefditoren pivoxil (e.g., 200 mg or 400 mg BID) for a specified duration (e.g., 14 days).

-

Comparator: An active comparator with established efficacy in CAP, such as amoxicillin/clavulanate or another oral cephalosporin.

-

Randomization and Blinding: Patients are randomly assigned to treatment groups, and both patients and investigators are blinded to the treatment allocation.

-

Assessments:

-

Clinical Efficacy: Assessed at baseline, during treatment, at the end of treatment, and at a follow-up visit. The primary endpoint is typically the clinical cure rate at the test-of-cure visit.

-

Microbiological Efficacy: Sputum or other relevant samples are collected at baseline to identify the causative pathogens. Follow-up cultures are performed to assess bacteriological eradication.

-

Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

-

Conclusion

Cefditoren pivoxil is a valuable oral third-generation cephalosporin with a broad spectrum of activity against key pathogens responsible for community-acquired respiratory tract and skin and soft tissue infections. Its efficacy against penicillin-resistant Streptococcus pneumoniae and β-lactamase-producing Haemophilus influenzae and Moraxella catarrhalis makes it a relevant therapeutic option. Clinical trials have consistently demonstrated its efficacy and a favorable safety profile. The methodologies for in vitro susceptibility testing and clinical trial design provide a robust framework for the continued evaluation of its clinical utility.

References

- 1. What is Cefditoren Pivoxil used for? [synapse.patsnap.com]

- 2. [Cefditoren pivoxil: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. KoreaMed [koreamed.org]

- 7. Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ekjm.org [ekjm.org]

- 9. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefditoren pivoxil versus cefpodoxime proxetil for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of cefditoren pivoxil and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The efficacy of cefditoren pivoxil in the treatment of lower respiratory tract infections, with a focus on the per-pathogen bacteriologic response in infections caused by Streptococcus pneumoniae and Haemophilus influenzae: a pooled analysis of seven clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical and bacteriological efficacy in treatment of acute exacerbations of chronic bronchitis with cefditoren-pivoxil versus cefuroxime-axetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Clinical and Bacteriological Efficacy in Treatment of Acute Exacerbations of Chronic Bronchitis with Cefditoren-Pivoxil versus Cefuroxime-Axetil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cefditoren versus levofloxacin in patients with exacerbations of chronic bronchitis: serum inflammatory biomarkers, clinical efficacy, and microbiological eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Five-day oral cefditoren pivoxil versus 10-day oral amoxicillin for pediatric group A streptococcal pharyngotonsillitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. Efficacy and tolerability of cefditoren pivoxil in uncomplicated skin and skin structure infections in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of cefditoren in the treatment of community skin and soft tissue infections: revisiting the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Role of cefditoren in the treatment of community skin and soft tissue infections: revisiting the evidence] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Advantage: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Cefcapene Pivoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil is a third-generation oral cephalosporin antibiotic that exemplifies the successful application of prodrug chemistry to enhance the oral bioavailability of potent therapeutic agents. As the pivaloyloxymethyl ester prodrug of cefcapene, it is readily absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases to release the active antibacterial agent, cefcapene. This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, offering valuable insights for researchers and professionals involved in drug development and antimicrobial therapy.

Cefcapene, the active moiety, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis. However, due to its polarity, cefcapene itself has poor oral absorption. The addition of the pivoxil ester group increases its lipophilicity, facilitating its transport across the intestinal epithelium. This strategic chemical modification is central to the clinical utility of this compound as an effective oral antibiotic.

This guide will delve into the quantitative aspects of its absorption, distribution, metabolism, and excretion (ADME), present detailed experimental protocols for its analysis, and visualize the key pathways and workflows involved in its journey from a prodrug to an active systemic agent.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its efficient conversion to the active drug, cefcapene, following oral administration. The key pharmacokinetic parameters are summarized in the tables below, based on studies conducted in healthy subjects.

Table 1: Pharmacokinetic Parameters of Cefcapene after Single Oral Administration of this compound in Healthy Adult Subjects

| Dose of this compound (mg) | Cmax (mg/L) (Mean ± SD) | Tmax (h) (Median) | AUCinf (h·mg/L) (Mean ± SD) |

| 100 | 1.04 ± 0.22 | 1.5 - 2.0 | 2.94 ± 0.46 |

| 150 | 1.24 ± 0.46 | 1.5 - 2.0 | 3.97 ± 1.28 |

| 200 | 1.56 ± 0.43 | 1.5 - 2.0 | 4.70 ± 1.19 |

Data sourced from a study in healthy Korean subjects.

Table 2: Excretion and Elimination Parameters of Cefcapene

| Parameter | Value |

| Urinary Excretion (% of unchanged drug) | 31.5% - 42.9% |

| Primary Route of Elimination | Renal |

Factors Influencing Absorption

The absorption of this compound can be influenced by several factors:

-

Food: The presence of food in the gastrointestinal tract can impact the absorption of some cephalosporin prodrugs.

-

Gastric pH: The solubility of this compound is dependent on the acidity of the gastric juice. In patients who have undergone gastrectomy, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of cefcapene were found to be lower than in control subjects. This suggests that altered gastric acidity can reduce the drug's absorption.

Experimental Protocols

Quantification of Cefcapene in Plasma and Urine by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is employed for the quantitative analysis of cefcapene in biological matrices.

a. Sample Preparation:

-

Plasma: To a 0.5 mL aliquot of plasma, add a protein precipitation agent such as acetonitrile or methanol. Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins. The clear supernatant is collected for analysis.

-

Urine: Urine samples are typically diluted with the mobile phase or a suitable buffer before injection into the HPLC system.

b. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where cefcapene exhibits maximum absorbance.

-

Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

c. Data Analysis:

-

A calibration curve is constructed by analyzing standard solutions of cefcapene of known concentrations.

-

The concentration of cefcapene in the unknown samples is determined by comparing the peak area of the analyte to the calibration curve.

In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model to predict the oral absorption of drugs.

a. Cell Culture:

-

Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

b. Permeability Assay:

-

The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

A solution of this compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.

-

The concentration of the transported compound (this compound and/or its hydrolyzed product, cefcapene) in the basolateral samples is quantified by HPLC-UV or LC-MS/MS.

c. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

Non-Compartmental Pharmacokinetic Analysis (NCA)

NCA is a standard method used to determine key pharmacokinetic parameters from the concentration-time data without assuming a specific compartmental model for the body.

a. Data Collection:

-

Following oral administration of this compound, serial blood samples are collected at predefined time points.

-

Plasma is separated, and the concentration of cefcapene is measured at each time point.

b. Parameter Calculation:

-

Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax): These are determined directly from the observed concentration-time data.

-

Area Under the Curve (AUC): The AUC from time zero to the last measurable concentration (AUClast) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUCinf) is calculated as AUClast + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

-

Half-life (t1/2): The terminal elimination half-life is calculated as 0.693 / λz.

-

Apparent Total Clearance (CL/F): Calculated as Dose / AUCinf.

-

Apparent Volume of Distribution (Vz/F): Calculated as Dose / (λz * AUCinf).

Visualization of Key Pathways and Workflows

Metabolic Activation of this compound

This compound is a prodrug that requires enzymatic hydrolysis to become active. This process primarily occurs in the intestinal wall and the liver, mediated by non-specific esterases.

Caption: Metabolic activation pathway of this compound to its active form, Cefcapene.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study of an orally administered drug like this compound.

Caption: A typical experimental workflow for a human pharmacokinetic study.

Intestinal Absorption and Transport

The absorption of this compound across the intestinal epithelium is a critical step for its bioavailability. While passive diffusion plays a role due to its increased lipophilicity, carrier-mediated transport mechanisms may also be involved. The exact transporters have not been fully elucidated but may include organic anion transporting polypeptides (OATPs) or other solute carriers.

Caption: Putative mechanisms of this compound absorption across the intestinal epithelium.

Conclusion

This compound serves as a prime example of a successful prodrug strategy, overcoming the poor oral bioavailability of its active form, cefcapene. Its pharmacokinetic profile is characterized by rapid absorption and efficient conversion to the active antibiotic. This technical guide has provided a comprehensive overview of its pharmacokinetic properties, detailed experimental methodologies for its study, and visual representations of the key processes involved in its disposition. A thorough understanding of these aspects is essential for the rational use of this compound in clinical practice and for the future development of new and improved oral antimicrobial agents. Further research to fully elucidate the specific intestinal transporters involved in its absorption could provide additional avenues for optimizing its delivery and efficacy.

Cefcapene Pivoxil's Interaction with Bacterial Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil, a third-generation oral cephalosporin, exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis. Following oral administration, this prodrug is hydrolyzed in the intestinal wall to its active metabolite, cefcapene. The core of cefcapene's antimicrobial activity lies in its high-affinity binding to and subsequent inactivation of essential penicillin-binding proteins (PBPs). These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This technical guide provides an in-depth analysis of the interaction between cefcapene and bacterial PBPs, presenting available quantitative binding data, detailing experimental methodologies for assessing these interactions, and illustrating the underlying molecular pathways.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The fundamental mechanism of action of cefcapene is the disruption of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. This process is initiated by the binding of cefcapene to the active site of PBPs.

-

Inhibition of Transpeptidation: PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains. By binding to these enzymes, cefcapene blocks this crucial step, leading to the formation of a weakened and defective cell wall.

-

Induction of Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.

Cefcapene has demonstrated a high affinity for specific PBPs in both Gram-positive and Gram-negative bacteria, which correlates with its spectrum of antibacterial activity.

In-depth Technical Guide: Degradation Pathways and Metabolic Fate of Cefcapene Pivoxil In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug designed to enhance oral bioavailability, which is rapidly hydrolyzed in vivo to its active metabolite, cefcapene. This technical guide provides a comprehensive overview of the degradation pathways and metabolic fate of this compound, detailing its absorption, enzymatic hydrolysis, the biotransformation of its promoiety, and the excretion of its metabolites. The information presented herein is intended to support further research and development in the field of antibiotic therapy.

Introduction

This compound is an ester-type oral cephem antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. As a prodrug, it is pharmacologically inactive until it undergoes biotransformation in the body to release the active drug, cefcapene. This strategy overcomes the poor oral absorption of the parent compound. Understanding the metabolic journey of this compound is crucial for optimizing its therapeutic efficacy and safety profile.

Metabolic Degradation Pathway

The primary metabolic pathway of this compound in vivo involves a two-step process: initial hydrolysis of the pivoxil ester and subsequent conjugation and excretion of the resulting metabolites.

Step 1: Hydrolysis to Cefcapene and Pivalic Acid

Upon oral administration, this compound is absorbed through the gastrointestinal tract. During and after absorption, it undergoes rapid and extensive hydrolysis catalyzed by carboxylesterases (CES) present in the intestinal epithelium and the liver. This enzymatic cleavage yields the active antibacterial agent, cefcapene, and a pivalic acid moiety.

The hydrolysis is a critical activation step, and studies using Caco-2 cell monolayers, a model for human intestinal absorption, indicate that this process occurs intracellularly following uptake of the prodrug.

Step 2: Metabolism of Pivalic Acid

The liberated pivalic acid is further metabolized primarily through conjugation with carnitine, a vital compound in fatty acid metabolism. This reaction forms pivaloylcarnitine, which is a water-soluble conjugate that is readily excreted in the urine. This is the principal metabolic fate of the pivaloyl moiety. It is important to note that prolonged administration of pivalate-containing prodrugs can lead to a decrease in plasma and muscle carnitine concentrations.

The active metabolite, cefcapene, is the entity responsible for the antibacterial effect and is primarily eliminated unchanged through the kidneys.

Key Metabolites

The major metabolites of this compound identified in vivo are:

-

Cefcapene (S-1006): The active antibacterial agent.

-

Pivalic Acid: The promoiety released upon hydrolysis.

-

Pivaloylcarnitine: The primary excretory form of pivalic acid.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in healthy human volunteers have provided quantitative data on the disposition of this compound and its metabolites.

| Parameter | Cefcapene (Active Metabolite) | Pivaloylcarnitine | Reference |

| Urinary Excretion (as % of dose) | 30.1% - 41% | 89% - 94% | [1] |

Note: Data are compiled from various studies and may vary based on dosage and patient population.

Experimental Protocols

In Vivo Metabolism Study in Rats (A Representative Protocol)

This protocol outlines a general procedure for investigating the metabolism and tissue distribution of this compound in a rat model.

5.1.1. Animal Model

-

Species: Male Wistar rats (or other appropriate strain)

-

Housing: Housed in metabolic cages to allow for the separate collection of urine and feces.

5.1.2. Dosing

-

Oral Administration: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) administered by oral gavage.

-

Intravenous Administration (for bioavailability assessment): Cefcapene (the active metabolite) dissolved in a sterile saline solution administered via a tail vein.

5.1.3. Sample Collection

-

Blood: Serial blood samples collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

-

Urine and Feces: Collected at intervals (e.g., 0-12h, 12-24h) for mass balance studies.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidneys, lungs, spleen, heart, etc.) are collected, weighed, and homogenized for analysis.

5.1.4. Sample Analysis

-

Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of cefcapene, pivalic acid, and pivaloylcarnitine in biological matrices.

-

Sample Preparation:

-

Plasma/Urine: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Tissues: Homogenization in a suitable buffer, followed by protein precipitation and extraction of the analytes.

-

In Vitro Hydrolysis Assay using Caco-2 Cells

This assay helps to determine the role of intestinal cells in the hydrolysis of this compound.

5.2.1. Cell Culture

-

Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) to form a confluent monolayer that mimics the intestinal epithelium.

5.2.2. Transport and Metabolism Study

-

This compound is added to the apical (upper) chamber of the Transwell insert.

-

Samples are collected from both the apical and basolateral (lower) chambers at various time points.

-

At the end of the experiment, the cells are washed and lysed to determine intracellular concentrations.

-

All samples are analyzed by LC-MS/MS to quantify this compound and the formed cefcapene.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in vivo.

Experimental Workflow for In Vivo Rat Study

Caption: Workflow for a preclinical in vivo metabolism study.

Conclusion

The metabolic fate of this compound is well-characterized, with the primary pathway involving enzymatic hydrolysis to the active compound cefcapene and pivalic acid. The subsequent conjugation of pivalic acid with carnitine is a key detoxification and elimination step. The provided experimental protocols and visualizations offer a framework for researchers to further investigate the nuances of this compound's metabolism and to apply this understanding to the development of new and improved antibacterial therapies. A thorough comprehension of these pathways is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important antibiotic.

References

Unraveling the Molecular Onslaught: A Technical Guide to Cefcapene Pivoxil's Bactericidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil, a third-generation oral cephalosporin, serves as a critical tool in the clinical management of a wide array of bacterial infections. Administered as a prodrug, it undergoes rapid hydrolysis in the intestinal tract to its active form, cefcapene.[1][2] This transformation is paramount to its bioavailability and subsequent antibacterial efficacy. This technical guide provides an in-depth exploration of the molecular underpinnings of cefcapene's bactericidal activity, its interaction with primary bacterial targets, and the mechanisms by which bacteria develop resistance.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene's bactericidal prowess lies in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure.[3][4] Like other β-lactam antibiotics, cefcapene's primary targets are the penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[4][5]

Peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, forms a mesh-like sacculus around the bacterial cytoplasmic membrane.[6] The transpeptidase domains of PBPs catalyze the cross-linking of these peptide chains, a critical step for the structural integrity of the cell wall.[7] Cefcapene, by mimicking the D-alanyl-D-alanine moiety of the peptidoglycan precursor, covalently binds to the active site of these PBPs, effectively inactivating them.[4][7] This irreversible inhibition of transpeptidation leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[4]

Signaling Pathway: Peptidoglycan Synthesis and its Inhibition

The intricate process of peptidoglycan synthesis, and its disruption by cefcapene, can be visualized as a multi-stage pathway primarily occurring at the bacterial cell membrane.

Quantitative Analysis of Cefcapene's Efficacy

The bactericidal activity of cefcapene is quantified through its minimum inhibitory concentrations (MICs) against various bacterial species. A lower MIC value indicates greater efficacy. Cefcapene demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤1 | 4 | [3] |

| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | ≤0.1 | - | |

| Streptococcus pneumoniae | Penicillin-Intermediate/Resistant (PISP/PRSP) | - | ≤0.1 | [1] |

| Haemophilus influenzae | Ampicillin-Resistant | - | 0.05 | |

| Haemophilus influenzae | β-lactamase positive/negative | - | <0.031 | [1][3] |

| Moraxella catarrhalis | - | - | 3.13 | [1] |

| Escherichia coli | - | ≤1 | - | [3] |

| Oral Streptococci | - | - | 0.39 (cumulative) | [8] |

| Enterobacteriaceae | - | ≤1 | - | [3] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefcapene Against Various Bacterial Pathogens.

Target Binding Affinity: Interaction with Penicillin-Binding Proteins

Cefcapene's efficacy is directly related to its binding affinity for specific PBPs. It exhibits a strong affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of activity.

| Bacterial Species | PBP Target(s) | Binding Affinity | Reference(s) |

| Staphylococcus aureus | PBP 1, 2, and 3 | High | |

| Escherichia coli | PBP 3 | High | |

| Proteus vulgaris | PBP 3 | High |

Table 2: Cefcapene's Affinity for Penicillin-Binding Proteins (PBPs).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefcapene is typically determined using the agar dilution method according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Cefcapene Stock Solution: A stock solution of cefcapene is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]

-

Serial Dilutions: Two-fold serial dilutions of the cefcapene stock solution are prepared in molten Mueller-Hinton agar.

-

Inoculum Preparation: A standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: The agar plates containing the different concentrations of cefcapene are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of cefcapene that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of cefcapene to specific PBPs. It involves competing cefcapene with a fluorescently labeled β-lactam, such as Bocillin-FL, for binding to the PBPs.

Methodology:

-

Bacterial Culture and Harvest: Bacterial cells are grown to the mid-logarithmic phase and harvested by centrifugation.

-

Cell Lysis and Membrane Preparation: The bacterial cells are lysed, and the cell membranes containing the PBPs are isolated.

-

Competition Reaction: The membrane preparations are incubated with varying concentrations of cefcapene.

-

Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the mixture to label the PBPs that are not bound by cefcapene.

-

SDS-PAGE and Fluorescence Detection: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

-

IC50 Determination: The intensity of the fluorescent bands is quantified to determine the concentration of cefcapene required to inhibit 50% of Bocillin-FL binding (IC50), which is a measure of its binding affinity.

Bacterial Resistance to Cefcapene

The emergence of bacterial resistance to β-lactam antibiotics, including cefcapene, is a significant clinical challenge. The primary mechanisms of resistance include:

-

Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. Bacteria produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[4] These enzymes are classified into four major classes: A, B, C, and D.[9] Cefcapene has been shown to act as an inactivator of class C β-lactamases.[10] However, its susceptibility to other classes, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases, can vary.

-

Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to structural changes in these proteins, reducing their affinity for β-lactam antibiotics.[11][12] This decreased binding affinity allows the PBPs to continue functioning in the presence of the antibiotic, leading to resistance.

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane can act as a barrier to the entry of antibiotics.[13] Mutations that alter the structure or number of porin channels in the outer membrane can reduce the influx of cefcapene into the periplasmic space where the PBPs are located.[14]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their target PBPs in sufficient concentrations.[15]

Conclusion

This compound's bactericidal activity is a result of a well-defined molecular mechanism centered on the inhibition of bacterial cell wall synthesis. Its conversion to the active form, cefcapene, and subsequent high-affinity binding to essential penicillin-binding proteins underscore its efficacy against a broad range of pathogens. However, the continuous evolution of bacterial resistance mechanisms, including enzymatic degradation, target modification, and reduced drug accumulation, necessitates ongoing research and surveillance. A thorough understanding of these molecular interactions is paramount for the development of novel therapeutic strategies to combat antibiotic resistance and for the informed clinical application of this important cephalosporin.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Natural Variants of the KPC-2 Carbapenemase have Evolved Increased Catalytic Efficiency for Ceftazidime Hydrolysis at the Cost of Enzyme Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Carbapenem-Hydrolyzing β-Lactamase, KPC-1, from a Carbapenem-Resistant Strain of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasmid-Mediated Carbapenem-Hydrolyzing β-Lactamase KPC in a Klebsiella pneumoniae Isolate from France - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of the penicillin-binding-protein 3 as a source of resistance to broad-spectrum cephalosporins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Early-Phase In Vitro Antimicrobial Profile of Cefcapene Pivoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil is an orally administered prodrug of the third-generation cephalosporin, cefcapene.[1] Like other β-lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides a consolidated overview of the early-phase in vitro studies that have characterized the antimicrobial effects of cefcapene, offering insights into its spectrum of activity and potency against key bacterial pathogens. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of new antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) within the bacterial cell wall.[1][2][3] These enzymes are crucial for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. By binding to PBPs, cefcapene disrupts the final transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective cell wall and subsequent cell lysis.[3][4]

References

- 1. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]

- 2. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. 3rd generation cephalosporins | DOCX [slideshare.net]

Methodological & Application

Application Notes and Protocols for Cefcapene Pivoxil In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefcapene. Cefcapene exhibits broad-spectrum bactericidal activity by inhibiting the synthesis of the bacterial cell wall. This document provides detailed protocols for the in vitro susceptibility testing of this compound, based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive criteria (breakpoints) and quality control (QC) ranges for this compound have not been officially established. The following protocols describe the standardized methodologies that should be followed. Researchers will need to establish their own interpretive criteria based on wild-type distribution of minimal inhibitory concentrations (MICs), pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes, in accordance with CLSI M23 and EUCAST guidelines for setting breakpoints.

Mechanism of Action

Cefcapene, the active metabolite of this compound, is a beta-lactam antibiotic.[1][2][3] Its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in bacterial cell walls.[2] By binding to and inactivating these proteins, cefcapene disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[2]

Mechanism of action of Cefcapene.

Experimental Protocols

Two primary methods for in vitro susceptibility testing are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing the zone of inhibition.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Streptococcus pneumoniae ATCC® 49619™)

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound working solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Broth microdilution workflow.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

This compound-impregnated disks (concentration to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control (QC) strains

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Protocol:

-

Inoculum Preparation:

-

Prepare and standardize the bacterial inoculum to a 0.5 McFarland turbidity as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Aseptically apply the this compound disk to the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

-

The interpretation of the zone size as susceptible, intermediate, or resistant requires established breakpoints, which are not yet available for this compound.

-

Disk diffusion workflow.

Data Presentation

All quantitative data from susceptibility testing should be summarized in tables for clear comparison and analysis.

Table 1: Example of MIC Data for this compound

| Bacterial Isolate | MIC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | [Insert Value] |

| Escherichia coli ATCC® 25922™ | [Insert Value] |

| Streptococcus pneumoniae ATCC® 49619™ | [Insert Value] |

| Clinical Isolate 1 | [Insert Value] |

| Clinical Isolate 2 | [Insert Value] |

Table 2: Example of Zone Diameter Data for this compound

| Bacterial Isolate | Zone Diameter (mm) |

| Staphylococcus aureus ATCC® 29213™ | [Insert Value] |

| Escherichia coli ATCC® 25922™ | [Insert Value] |

| Streptococcus pneumoniae ATCC® 49619™ | [Insert Value] |

| Clinical Isolate 1 | [Insert Value] |

| Clinical Isolate 2 | [Insert Value] |

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.

QC Strains:

Standard ATCC® strains with known susceptibility profiles should be tested concurrently with clinical isolates.

Table 3: Recommended QC Strains and Expected Ranges (Hypothetical for this compound)

| QC Strain | Test Method | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |

| S. aureus ATCC® 29213™ | Broth Microdilution | [To be determined] | N/A |

| E. coli ATCC® 25922™ | Broth Microdilution | [To be determined] | N/A |

| S. pneumoniae ATCC® 49619™ | Broth Microdilution | [To be determined] | N/A |

| S. aureus ATCC® 25923™ | Disk Diffusion | N/A | [To be determined] |

| E. coli ATCC® 25922™ | Disk Diffusion | N/A | [To be determined] |

Frequency of QC Testing:

QC testing should be performed each day that patient isolates are tested. If results are consistently within the acceptable ranges for 30 consecutive days, the frequency of testing may be reduced to weekly.

Conclusion

The protocols outlined in this document provide a standardized framework for the in vitro susceptibility testing of this compound. Adherence to these methodologies is crucial for obtaining reliable and reproducible data. It is imperative for researchers and drug development professionals to work towards establishing official CLSI and EUCAST breakpoints and quality control parameters for this compound to ensure its appropriate and effective clinical use.

References

Application Note: Quantification of Cefcapene Pivoxil using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method